9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
Description
9-Cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a coumarin-annulated 1,3-oxazine derivative characterized by a cyclopropyl substituent at position 9 and a 4-methoxyphenyl group at position 3. The cyclopropyl group introduces steric constraints and electronic effects distinct from linear alkyl or aromatic substituents, which may influence pharmacokinetic properties like metabolic stability .
Properties
IUPAC Name |
9-cyclopropyl-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-24-16-7-2-13(3-8-16)17-10-14-4-9-19-18(20(14)26-21(17)23)11-22(12-25-19)15-5-6-15/h2-4,7-10,15H,5-6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVDLQPAMCQDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)C5CC5)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
9-Cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 419.5 g/mol
- CAS Number : 929440-70-0
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under specific catalytic conditions. The methodology often includes the use of BF·OEt as a catalyst in various reactions to facilitate the formation of the chromeno structure.
Anticancer Activity
Recent studies have demonstrated that derivatives of chromeno compounds exhibit significant anticancer properties. For instance, the compound was evaluated against several human tumor cell lines, including RKO (colorectal), PC-3 (prostate), and HeLa (cervical) cells. The IC values for these lines ranged from 49.79 µM to 113.70 µM, indicating moderate potency against cancer cells .
| Cell Line | IC (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various bacterial strains. Preliminary results suggest that it possesses moderate antibacterial activity, although further investigation is needed to determine its efficacy against specific pathogens.
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, there is emerging evidence that compounds with similar structures exhibit anti-inflammatory effects. These effects may be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell proliferation and apoptosis.
Case Studies
- Cell Viability Assays : In vitro assays conducted using various human tumor cell lines revealed that exposure to the compound resulted in reduced cell viability, confirming its potential as an anticancer agent.
- Mechanistic Studies : Further research involving flow cytometry and Western blot analyses indicated that the compound may induce apoptosis through intrinsic pathways, as evidenced by increased levels of pro-apoptotic markers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, synthesis, and biological activity.
Structural and Functional Group Variations
Structure-Activity Relationship (SAR) Highlights
- Position 9 Substituents: Electron-Withdrawing Groups (e.g., Cl): Enhance anti-inflammatory activity by polarizing the oxazine ring for target binding . Bulky Groups (e.g., Benzyl): May reduce potency due to steric clashes but improve metabolic stability .
- Position 3 Substituents :
- 4-Methoxyphenyl : The methoxy group’s electron donation could enhance π-π stacking with aromatic residues in enzyme active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
